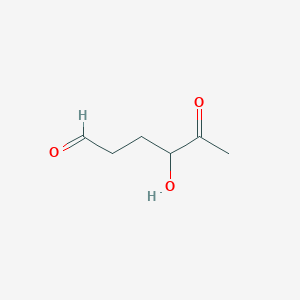

4-Hydroxy-5-oxohexanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-5-oxohexanal, also known as HOHA or 4-HOHA, is a chemical compound that belongs to the family of alpha-ketoaldehydes. It is a highly reactive molecule that can form adducts with proteins and nucleic acids, leading to various cellular damages. HOHA is a byproduct of lipid peroxidation, a process that occurs in the body when free radicals attack lipids in cell membranes. The accumulation of HOHA has been associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

4-Hydroxy-5-oxohexanal can react with various biomolecules, including proteins, nucleic acids, and lipids, through Michael addition or Schiff base formation. The resulting adducts can lead to various cellular damages, including protein dysfunction, DNA damage, and lipid peroxidation. This compound has been shown to induce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. The exact mechanism of this compound-induced cellular damages is still under investigation.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. This compound can induce apoptosis, cell cycle arrest, and DNA damage in various cell types. This compound can also affect various signaling pathways, including MAPK, NF-kB, and PI3K/Akt, which are involved in cell survival, proliferation, and inflammation. This compound has been shown to induce oxidative stress and inflammation in various tissues, including liver, lung, and brain.

Vorteile Und Einschränkungen Für Laborexperimente

4-Hydroxy-5-oxohexanal can be used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. This compound can also be used as a tool to study the mechanism of oxidative stress-induced cellular damages. However, this compound is a highly reactive molecule that can form adducts with various biomolecules, leading to various artifacts and false positives. Therefore, careful experimental design and validation are required when using this compound as a research tool.

Zukünftige Richtungen

The research on 4-Hydroxy-5-oxohexanal is still in its early stage, and many questions remain unanswered. Some of the future directions in this compound research include:

1. Identification of the exact mechanism of this compound-induced cellular damages.

2. Development of more sensitive and specific analytical methods for this compound detection.

3. Investigation of the role of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders.

4. Development of this compound-based therapeutic strategies for oxidative stress-related diseases.

5. Evaluation of the safety and toxicity of this compound in vivo.

6. Investigation of the potential of this compound as a diagnostic and prognostic biomarker.

Conclusion

This compound is a highly reactive molecule that can form adducts with various biomolecules, leading to various cellular damages. This compound has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. This compound has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity. The research on this compound is still in its early stage, and many questions remain unanswered. Further research on this compound may lead to the development of new diagnostic and therapeutic strategies for oxidative stress-related diseases.

Synthesemethoden

4-Hydroxy-5-oxohexanal can be synthesized through the oxidation of linoleic acid, a polyunsaturated fatty acid that is abundant in plant oils. The reaction can be catalyzed by various enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450s. The resulting this compound can be purified by chromatography or distillation. Alternatively, this compound can be synthesized from 4-hydroxyhexenal, a related compound that can be obtained from the oxidation of linoleic acid or other unsaturated fatty acids.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5-oxohexanal has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. This compound has been found to be elevated in various diseases, including cancer, diabetes, and neurodegenerative disorders, suggesting its potential as a diagnostic and prognostic biomarker. This compound has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity, which have been studied in vitro and in vivo.

Eigenschaften

CAS-Nummer |

158478-09-2 |

|---|---|

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

4-hydroxy-5-oxohexanal |

InChI |

InChI=1S/C6H10O3/c1-5(8)6(9)3-2-4-7/h4,6,9H,2-3H2,1H3 |

InChI-Schlüssel |

DTNHNFGZENZOHE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CCC=O)O |

Kanonische SMILES |

CC(=O)C(CCC=O)O |

Synonyme |

Hexanal, 4-hydroxy-5-oxo- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.